

Spectroscopic data interpretation of alpha-terpineol (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Alpha-Terpineol*

Cat. No.: *B192494*

[Get Quote](#)

Spectroscopic Data Interpretation of Alpha-Terpineol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **alpha-terpineol**, a naturally occurring monoterpenoid alcohol with various applications in the pharmaceutical and fragrance industries. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams.

Data Presentation

The quantitative spectroscopic data for **alpha-terpineol** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Alpha-Terpineol** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.38	br. s	1H	H-3 (olefinic)
2.77	s	1H	-OH
2.05	d.t	1H	H-2
1.95	d.t	1H	H-2
1.89	d.t	1H	H-5
1.79	t	1H	H-5
1.64	s	3H	CH ₃ -7
1.62	comp. pat.	1H	H-1
1.49	comp. pat.	2H	H-6
1.20	s	3H	CH ₃ -8
1.17	s	3H	CH ₃ -9

Data sourced from multiple consistent literature values.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data of **Alpha-Terpineol** (CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
133.7	C-4
120.4	C-3
72.5	C-10
44.7	C-1
30.8	C-5
27.25	C-8
27.2	C-9
26.7	C-2
23.7	C-6
23.2	C-7

Data sourced from multiple consistent literature values.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **Alpha-Terpineol**

Wavenumber (cm^{-1})	Functional Group Assignment
3417	O-H stretch (alcohol)
2963, 2922	C-H stretch (alkane)
1159	C-O stretch (tertiary alcohol)

Data sourced from multiple consistent literature values.[\[1\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of **Alpha-Terpineol**

m/z	Interpretation
154	$[M]^+$ (Molecular Ion)
139	$[M - CH_3]^+$
136	$[M - H_2O]^+$
121	$[M - H_2O - CH_3]^+$
95	$[C_7H_{11}]^+$
43	$[C_3H_7]^+$

Data sourced from multiple consistent literature values.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **alpha-terpineol** for structural elucidation.

Materials:

- **Alpha-terpineol** sample
- Deuterated chloroform ($CDCl_3$) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 600 MHz)[\[9\]](#)[\[10\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the **alpha-terpineol** sample in 0.6-0.7 mL of $CDCl_3$ in a clean, dry vial.

- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **alpha-terpineol**.

Materials:

- **Alpha-terpineol** sample
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory[[11](#)][[12](#)]
- Isopropanol or other suitable solvent for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[[12](#)]
- Sample Application: Place a small drop of the **alpha-terpineol** sample directly onto the ATR crystal.[[11](#)][[12](#)]
- Spectrum Acquisition:
 - Acquire the IR spectrum.
 - Typical parameters: spectral range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[[12](#)]
- Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the functional groups in **alpha-terpineol**.
- Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

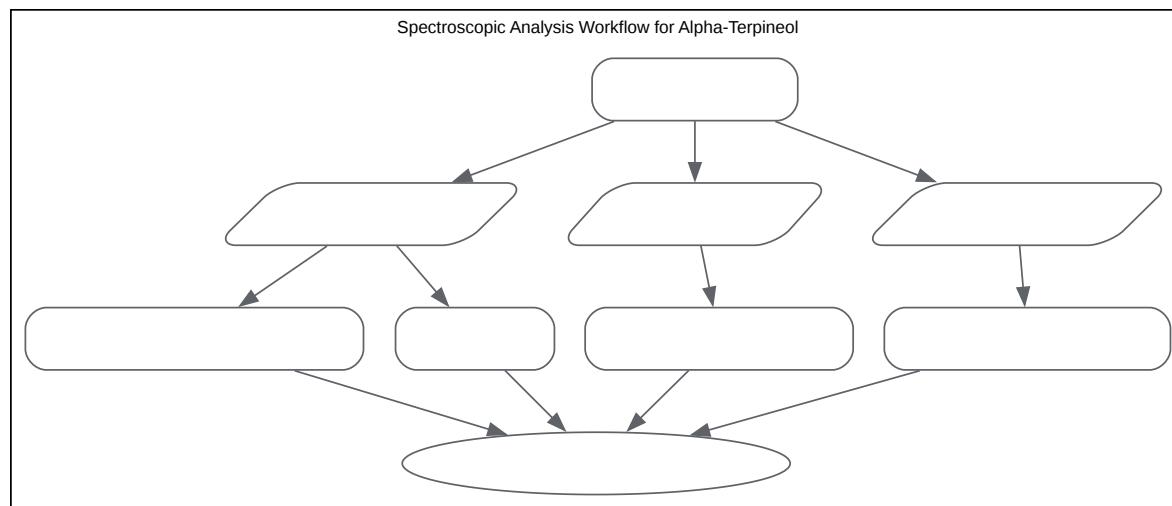
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **alpha-terpineol**.

Materials:

- **Alpha-terpineol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system[[13](#)]

- Helium (carrier gas)
- Methanol or other suitable solvent


Procedure:

- Sample Preparation: Prepare a dilute solution of **alpha-terpineol** (e.g., 1 mg/mL) in a volatile solvent like methanol.[\[14\]](#)
- GC-MS System Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min.
 - Set the injector temperature to 250°C.
 - Set the carrier gas (Helium) flow rate.
 - Set the MS parameters: ionization mode (Electron Ionization - EI), electron energy (70 eV), and mass range (e.g., m/z 40-400).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
- Data Acquisition and Analysis:
 - The sample components are separated by the GC column and then introduced into the mass spectrometer.
 - The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern to known databases for confirmation.[\[13\]](#)

Visualizations

The following diagrams illustrate the chemical structure of **alpha-terpineol** and a logical workflow for its spectroscopic analysis.

Caption: Chemical structure of **alpha-terpineol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **alpha-terpineol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjpbc.com [rjpbc.com]
- 2. hmdb.ca [hmdb.ca]

- 3. alpha-Terpineol(98-55-5) 13C NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. alpha-Terpineol(98-55-5) IR Spectrum [chemicalbook.com]
- 6. L- α -Terpineol [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. α -Terpineol [webbook.nist.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000822) [np-mrd.org]
- 11. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic data interpretation of alpha-terpineol (NMR, IR, Mass Spec).]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192494#spectroscopic-data-interpretation-of-alpha-terpineol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com